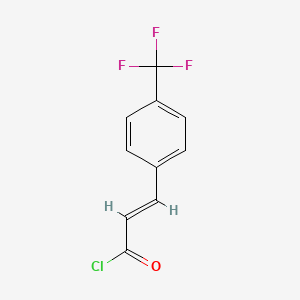

4-(Trifluoromethyl)cinnamoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(Trifluoromethyl)cinnamoyl chloride” is a chemical compound used in scientific research and development . It is also known as "trans-3-(Trifluoromethyl)cinnamoyl chloride" .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, a related compound, “4-trifluoromethyl-2H-chromenes”, has been synthesized via the reaction of 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity : Cinnamic acid, related to cinnamoyl chloride, has been reported to possess antioxidant, antimicrobial, and anti-cancer activities, making it useful in the food and cosmetic industries. It has been used as a raw material for preservatives and in skin protection agents. Research has shown that cinnamoyl esters, prepared through esterification with glucuronoxylan, exhibit significant antioxidant activity, which increases with the degree of substitution (Skalková & Csomorová, 2016).

Thermal and Photo Properties : The attachment of cinnamoyl chloride to Pluronic F-127 chains alters its thermal properties, with a lower melting point compared to Pluronic F-127 alone. This modified compound, cinnamoyl Pluronic F-127, also exhibits changes in melting point upon UV irradiation, showcasing potential applications in photoresponsive materials (Dai & Kim, 2014).

Photocuring Applications : The synthesis and photocuring of cinnamoyl trehalose esters have been studied. These compounds, made from trehalose and cinnamoyl chloride, show changes in solubility and the ability to form thin coating films upon UV irradiation, suggesting potential uses in biodegradable coatings and other photoreactive applications (Teramoto & Shibata, 2007).

Electrophilic Reactivity : Cinnamoyl compounds, including derivatives of cinnamoyl chloride, have been analyzed for their electrophilic reactivity, which is crucial in understanding their chemical behavior and potential applications in organic synthesis and catalysis (Levens et al., 2018).

Electrochemical Studies : The electrolysis of cinnamoyl chloride has been explored, demonstrating the formation of ketonic reaction products. This study sheds light on the electrochemical behavior of cinnamoyl compounds and their potential applications in electrochemical synthesis (Guirado, Barba, & Martin, 1984).

Safety and Hazards

Zukünftige Richtungen

A synthetic compound, “4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18)”, which may be related to “4-(Trifluoromethyl)cinnamoyl chloride”, has shown promise in treating cognitive decline after chronic cerebral hypoperfusion injury by restoring blood supply to the brain and promoting neurogenesis in the hippocampus . This suggests potential future directions for the use of “this compound” and related compounds in medical research.

Eigenschaften

IUPAC Name |

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O/c11-9(15)6-3-7-1-4-8(5-2-7)10(12,13)14/h1-6H/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYDEYWRFIHXBD-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

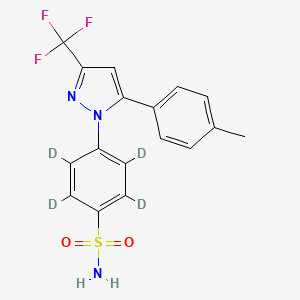

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)